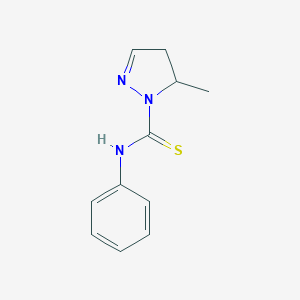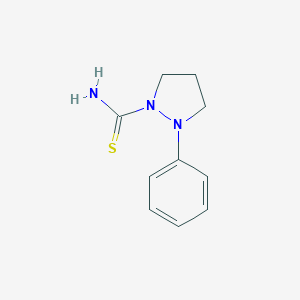![molecular formula C18H25N3O2S B258284 N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.
作用機序
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in B-cell development, activation, and survival. Inhibition of BTK by this compound leads to decreased B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cell malignancies. This leads to decreased proliferation and survival of B-cell malignancies. This compound has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In addition, this compound has been shown to have minimal effects on normal B-cell function, suggesting that it may have a favorable safety profile.
実験室実験の利点と制限
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been extensively studied in preclinical models of B-cell malignancies, making it a well-characterized tool compound for studying B-cell receptor signaling and B-cell malignancies. However, this compound has some limitations for use in lab experiments. It is a specific inhibitor of BTK and may not be suitable for studying other signaling pathways. In addition, the effects of this compound may be influenced by the genetic background of the cells being studied.
将来の方向性
There are several future directions for the development of N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide and related compounds. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of biomarkers that can predict response to BTK inhibitors such as this compound. In addition, there is interest in the development of BTK inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Overall, this compound and related compounds have the potential to be important tools for the study and treatment of B-cell malignancies and other diseases.
合成法
The synthesis of N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furanoyl chloride, which is then reacted with 3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thiophenecarboxylic acid to form the desired product, this compound.
科学的研究の応用
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
特性
分子式 |
C18H25N3O2S |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
N-[3-[(4-ethylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H25N3O2S/c1-4-20-7-9-21(10-8-20)12-15-13(2)14(3)24-18(15)19-17(22)16-6-5-11-23-16/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) |
InChIキー |
MPITYSRDOKCWRI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CO3 |
正規SMILES |
CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)


![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)







![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)